molecular formula C18H18N2O3S B14562779 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-74-4

2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate

Cat. No.: B14562779
CAS No.: 62204-74-4
M. Wt: 342.4 g/mol
InChI Key: NEIPTVDQPWOGDV-UHFFFAOYSA-N
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Description

2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a phenyl acetate group and a carbamothioyl group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylphenyl isocyanate with phenyl acetate in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,6-Dimethylphenyl)carbamoyl]carbamoyl}phenyl acetate
  • 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl benzoate
  • 2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl methyl ester

Uniqueness

2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate is unique due to its specific structural features, such as the presence of both a carbamothioyl group and a phenyl acetate group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

CAS No.

62204-74-4

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

[2-[(2,6-dimethylphenyl)carbamothioylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C18H18N2O3S/c1-11-7-6-8-12(2)16(11)19-18(24)20-17(22)14-9-4-5-10-15(14)23-13(3)21/h4-10H,1-3H3,(H2,19,20,22,24)

InChI Key

NEIPTVDQPWOGDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC(=O)C

Origin of Product

United States

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